![molecular formula C11H9FN2O B1289183 1-(4-Amino-3-fluorophenyl)pyridin-2-one CAS No. 536747-52-1](/img/structure/B1289183.png)
1-(4-Amino-3-fluorophenyl)pyridin-2-one
Overview
Description
The compound "1-(4-Amino-3-fluorophenyl)pyridin-2-one" is a fluorinated pyridine derivative, which is a class of compounds known for their significance in pharmaceutical chemistry due to their biological activity. The presence of an amino group at the fourth position and a fluorine atom at the third position on the phenyl ring, attached to a pyridin-2-one core, suggests that this compound could be of interest in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of related fluorinated pyridine derivatives has been explored in various studies. For instance, a practical synthesis of a key pharmaceutical intermediate involving a palladium-catalyzed cyanation/reduction sequence has been described, which could potentially be adapted for the synthesis of "1-(4-Amino-3-fluorophenyl)pyridin-2-one" . Additionally, a method for the selective fluorination of 4-substituted 2-aminopyridines and pyridin-2(1H)-ones in aqueous solution has been realized, which could be relevant for introducing the fluorine atom into the compound .
Molecular Structure Analysis
Experimental and theoretical studies on structurally related compounds have provided insights into their molecular geometry and spectroscopic properties. For example, the structure and spectroscopic properties of (E)-1-(2-aminophenyl)-3-(pyridine-4-yl)prop-2-en-1-one have been characterized using various techniques, including X-ray diffraction (XRD), which could be analogous to the structural analysis of "1-(4-Amino-3-fluorophenyl)pyridin-2-one" .
Chemical Reactions Analysis
The reactivity of fluorinated pyridines is influenced by the electron-withdrawing effects of the fluorine atom and the electron-donating effects of the amino group. The regioselectivity of fluorination reactions on pyridine derivatives has been shown to be strongly dependent on the substituent pattern, which would be an important consideration in the chemical reactions involving "1-(4-Amino-3-fluorophenyl)pyridin-2-one" .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyridines are often characterized by their increased stability and potential for hydrogen bonding due to the presence of fluorine and amino groups. The crystal packing and hydrogen bond interactions in related compounds have been studied, providing a basis for understanding the intermolecular interactions that "1-(4-Amino-3-fluorophenyl)pyridin-2-one" might exhibit .
Scientific Research Applications
Chemical Synthesis and Biological Activity
1-(4-Amino-3-fluorophenyl)pyridin-2-one is an essential intermediate in the synthesis of various biologically active compounds. For instance, it is used in the production of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a selective and orally efficacious inhibitor of the Met kinase superfamily, showing significant promise in cancer treatment. This compound exhibited complete tumor stasis in a gastric carcinoma model and has progressed to phase I clinical trials due to its efficacy and favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).
Molecular Imaging and Sensing
The compound also finds application in the field of molecular imaging and sensing. A notable example is its use in creating a new unnatural base pair system between fluorophore and quencher base analogues for nucleic acid-based imaging technology. This innovative system allows for the detection of target nucleic acid sequences, showcasing potential in various sensing and diagnostic applications, as well as basic research (Kimoto et al., 2010).
Antimicrobial and Antitumor Activities
In antimicrobial and antitumor research, derivatives of 1-(4-Amino-3-fluorophenyl)pyridin-2-one have demonstrated significant activity. A study synthesized pyrazolo[3,4-b]pyridine derivatives from 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole and screened them for antibacterial activity against various bacteria and fungi. Additionally, these compounds showed promising antitumor activity against a liver cell line, highlighting their potential in cancer treatment (El-Borai et al., 2012).
Drug Metabolism and Pharmacokinetics
The compound's derivatives are also studied for their metabolism and pharmacokinetics. In one study, FYL-67, a linezolid analogue with a 4-(pyridin-2-yl)-1H-pyrazol-1-yl group, was examined for its phase I metabolites using LC-MS/MS. This research is crucial for understanding the drug's metabolic pathways and aiding in the development of analytical methods for quantification in biological samples (Sang et al., 2016).
properties
IUPAC Name |
1-(4-amino-3-fluorophenyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-9-7-8(4-5-10(9)13)14-6-2-1-3-11(14)15/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBPTQSSHLOHEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=CC(=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623324 | |
Record name | 1-(4-Amino-3-fluorophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-3-fluorophenyl)pyridin-2(1H)-one | |
CAS RN |
536747-52-1 | |
Record name | 1-(4-Amino-3-fluorophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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